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molecular formula C10H8O B8692172 2-Vinylbenzofuran CAS No. 7522-79-4

2-Vinylbenzofuran

Cat. No. B8692172
M. Wt: 144.17 g/mol
InChI Key: HVFZVIHIJNLIED-UHFFFAOYSA-N
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Patent
US05166204

Procedure details

To 20 ml of N,N-dimethylformamide were added 1.60 g of 2-benzofurancarbaldehyde and 4.90 g of methyltriphenylphosphonium iodide. Thereto was added 0.50 g of 60% sodium hydride with stirring under ice cooling. The mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 100 ml of n-hexane. The resulting mixture was washed with water and an aqueous saturated sodium chloride solution in this order, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (eluant: n-hexane) to obtain 0.40 g (yield: 25%) of 2-vinylbenzofuran as a colorless oily material.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].O1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=[C:7]1[CH:15]=O.[I-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[H-].[Na+]>CCCCCC>[CH:13]([C:12]1[O:4][C:3]2[CH:15]=[CH:7][CH:8]=[CH:9][C:10]=2[CH:11]=1)=[CH2:14] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.6 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C=O
Name
Quantity
4.9 g
Type
reactant
Smiles
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The resulting mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution in this order, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluant: n-hexane)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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